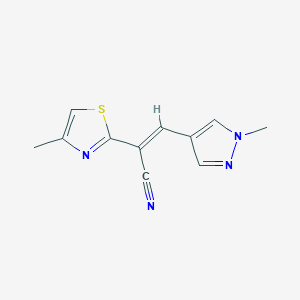
(E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is also known as a pyrazolylthiazolyl propenenitrile and has been synthesized by various methods.
Wirkmechanismus
The mechanism of action of (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of microorganisms or cancer cells by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit cytotoxic effects against several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile in lab experiments include its potential as a fluorescent probe for detecting metal ions and its antimicrobial and anticancer activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile. These include further studies on its mechanism of action, its potential as a fluorescent probe for detecting metal ions, and its use in developing new antimicrobial and anticancer agents. Additionally, studies on the toxicity and safety of this compound are also needed to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has been reported by several researchers. One of the methods involves the reaction of 4-methyl-2-aminothiazole with 1-methyl-4-nitropyrazole in the presence of a base. The resulting intermediate is then treated with propargyl bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
The (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has been found to have potential applications in various scientific fields. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-8-7-16-11(14-8)10(4-12)3-9-5-13-15(2)6-9/h3,5-7H,1-2H3/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTARFAOATLZUAR-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CN(N=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CN(N=C2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)

![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)
![1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7455367.png)


![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)
![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)